1-{Spiro[3.3]heptan-2-yl}ethan-1-amine
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Overview
Description
1-{Spiro[3.3]heptan-2-yl}ethan-1-amine is a chemical compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The spirocyclic structure imparts unique chemical properties that make it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{Spiro[3.3]heptan-2-yl}ethan-1-amine typically involves the formation of the spirocyclic core followed by the introduction of the ethan-1-amine group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization with an amine group can be achieved through reductive amination or other suitable reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-{Spiro[3.3]heptan-2-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
1-{Spiro[3.3]heptan-2-yl}ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{Spiro[3.3]heptan-2-yl}ethan-1-amine involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
2-{Spiro[3.3]heptan-2-yl}ethan-1-amine: Another spirocyclic amine with similar structural features but different functional properties.
Spiro[3.3]heptane derivatives: A class of compounds with the spirocyclic core but varying substituents.
Uniqueness: 1-{Spiro[3.3]heptan-2-yl}ethan-1-amine is unique due to its specific spirocyclic structure combined with the ethan-1-amine group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C9H17N |
---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
1-spiro[3.3]heptan-2-ylethanamine |
InChI |
InChI=1S/C9H17N/c1-7(10)8-5-9(6-8)3-2-4-9/h7-8H,2-6,10H2,1H3 |
InChI Key |
VWHKUPYISDJQIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC2(C1)CCC2)N |
Origin of Product |
United States |
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